1-(2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)ethanone
CAS No.:
Cat. No.: VC15846637
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 1-[2-(2-aminopyridin-3-yl)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H15N3O/c1-8(15)14-7-3-5-10(14)9-4-2-6-13-11(9)12/h2,4,6,10H,3,5,7H2,1H3,(H2,12,13) |
| Standard InChI Key | MJAKQUBJFUNTDO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCCC1C2=C(N=CC=C2)N |
Introduction
Structural and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 1-[2-(2-aminopyridin-3-yl)pyrrolidin-1-yl]ethanone |
| SMILES | CC(=O)N1C(CC1)C2=CN=CC(=C2)N |
| InChI Key | MJAKQUBJFUNTDO-UHFFFAOYSA-N |
The compound’s planar aminopyridine ring facilitates π-π stacking interactions with biological targets, while the pyrrolidine’s conformational flexibility may enhance binding affinity .
Synthesis and Optimization
The synthesis of 1-(2-(2-aminopyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step reactions, including:
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Acetylation of Pyrrolidine: Introducing the acetyl group via reaction with acetic anhydride.
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Coupling with 2-Aminopyridine: Microwave-assisted nucleophilic aromatic substitution (SNAr) between 1-(2-chloropyridin-3-yl)ethanone and pyrrolidine derivatives, using sulfur and sodium acetate in dimethylformamide (DMF) at 90–120°C for 15–20 minutes .
Key Reaction Parameters:
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Catalyst: Elemental sulfur facilitates thiophene formation as a byproduct .
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Yield: Reported yields range from 30% to 76%, with byproducts like 2-aminopyrido[b]thiophenes requiring chromatographic separation .
Analytical validation via -NMR, -NMR, and LC–MS confirms product purity and structural integrity .
Biological Activities and Mechanistic Insights
Neurological Targets
Pyrrolidine derivatives often modulate neurotransmitter receptors. The compound’s tertiary amine may interact with GABA or NMDA receptors, similar to anxiolytic drugs. In silico studies propose blood-brain barrier permeability, but in vivo efficacy remains untested.
Applications in Drug Discovery
Anticancer Agents
Structural analogs of this compound have shown antiproliferative effects in glioblastoma and breast cancer cell lines . For example, 1-(2-(aminomethyl)pyrrolidin-1-yl)ethanone derivatives exhibit IC values <10 μM in MCF-7 cells .
Antibacterial and Antiviral Activity
Thiophene-containing analogs (e.g., 3-methylisothiazolo[5,4-b]pyridine) demonstrate broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 8 μg/mL) . The aminopyridine group may interfere with bacterial DNA gyrase or viral protease function .
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields and byproduct formation. Future work should explore:
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Enantioselective Synthesis: Chiral catalysts to isolate active enantiomers .
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Flow Chemistry: Continuous processes to improve scalability .
Pharmacological Profiling
Priority studies include:
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